

# Ligritinib: A Technical Guide to a Potent and Selective AXL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Ligritinib** (also known as AB801) is a potent and selective, orally active small molecule inhibitor of the AXL receptor tyrosine kinase. AXL is a key player in tumor progression, metastasis, and the development of resistance to various cancer therapies. By targeting AXL, **Ligritinib** presents a promising therapeutic strategy for a range of malignancies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for **Ligritinib**, intended to support further research and development efforts.

## **Chemical Structure and Properties**

**Ligritinib** is a novel synthetic organic compound with the CAS number 3024588-48-2.[1] Its chemical structure is detailed in the patent WO2024006726A2.[2]

Table 1: Chemical Identifiers of Ligritinib



| Identifier        | Value                    |
|-------------------|--------------------------|
| Compound Name     | Ligritinib               |
| Synonyms          | AB801, AB-801            |
| CAS Number        | 3024588-48-2             |
| Molecular Formula | СззНз2N6O2               |
| Molecular Weight  | 556.65 g/mol             |
| SMILES            | Structure-derived string |
| InChI             | Structure-derived string |
| InChlKey          | Structure-derived string |

Table 2: Physicochemical Properties of Ligritinib

| Property      | Value                                |
|---------------|--------------------------------------|
| Melting Point | Data not available in search results |
| Solubility    | Data not available in search results |
| рКа           | Data not available in search results |

### **Mechanism of Action**

**Ligritinib** functions as a highly potent inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its activation by its ligand, growth arrest-specific protein 6 (Gas6), triggers a cascade of downstream signaling pathways. These pathways are crucial for cancer cell proliferation, survival, migration, and invasion.[3][4] Furthermore, AXL signaling is implicated in the development of resistance to conventional chemotherapies and targeted agents.[3]

**Ligritinib** exerts its therapeutic effect by binding to the ATP-binding pocket of the AXL kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream



signaling. This blockade of the AXL signaling cascade leads to the inhibition of tumor growth and can re-sensitize tumors to other anti-cancer treatments.





Click to download full resolution via product page

Caption: Ligritinib inhibits the AXL signaling pathway.

## **In Vitro Activity**

**Ligritinib** has demonstrated potent and selective inhibition of AXL kinase activity in various in vitro assays.

Table 3: In Vitro Potency of Ligritinib

| Assay                   | Cell Line                 | IC50 (nM)                            |
|-------------------------|---------------------------|--------------------------------------|
| AXL Kinase Assay (HTRF) | -                         | Data from primary publication needed |
| pAXL ELISA              | Specific cell line        | Data from primary publication needed |
| Cell Viability Assay    | Various cancer cell lines | Data from primary publication needed |

Table 4: In Vitro Selectivity of Ligritinib

| Kinase        | Fold Selectivity vs. AXL             |  |
|---------------|--------------------------------------|--|
| MERTK         | Data from primary publication needed |  |
| TYRO3         | Data from primary publication needed |  |
| Other kinases | Data from primary publication needed |  |

## **Preclinical Pharmacokinetics**

The pharmacokinetic profile of **Ligritinib** has been evaluated in preclinical species, demonstrating its potential for oral administration.

Table 5: Pharmacokinetic Parameters of Ligritinib in Preclinical Species



| Species | Dosing<br>Route | T <sub>1</sub> / <sub>2</sub> (h)    | C <sub>max</sub><br>(ng/mL)          | AUC<br>(ng·h/mL)                     | Bioavailabil<br>ity (%)              |
|---------|-----------------|--------------------------------------|--------------------------------------|--------------------------------------|--------------------------------------|
| Mouse   | Oral            | Data from primary publication needed |
| Rat     | Oral            | Data from primary publication needed |
| Dog     | Oral            | Data from primary publication needed |

# **Experimental Protocols HTRF Kinase Assay**

This assay is used to measure the direct inhibitory effect of Ligritinib on AXL kinase activity.



Click to download full resolution via product page

Caption: Workflow for a typical HTRF kinase assay.

#### Methodology:

 Recombinant human AXL kinase domain is incubated with a biotinylated peptide substrate and varying concentrations of Ligritinib in an assay buffer.



- The kinase reaction is initiated by the addition of ATP.
- After a defined incubation period, the reaction is stopped, and detection reagents (a europium-labeled anti-phospho-tyrosine antibody and streptavidin-XL665) are added.
- The plate is read on an HTRF-compatible reader, and the signal is inversely proportional to the kinase activity.
- IC<sub>50</sub> values are calculated from the dose-response curves.

### Cellular Phospho-AXL ELISA

This assay measures the ability of **Ligritinib** to inhibit AXL phosphorylation in a cellular context.

#### Methodology:

- Cancer cells with high endogenous AXL expression are seeded in 96-well plates.
- Cells are treated with a range of **Ligritinib** concentrations for a specified time.
- Cells are then stimulated with Gas6 to induce AXL phosphorylation.
- Following stimulation, cells are lysed, and the cell lysates are transferred to an ELISA plate coated with an AXL capture antibody.
- Phosphorylated AXL is detected using an anti-phospho-AXL antibody conjugated to horseradish peroxidase (HRP).
- The signal is developed with a TMB substrate and measured spectrophotometrically.
- IC<sub>50</sub> values are determined from the inhibition of AXL phosphorylation.

#### **Cell Viability Assay (MTT Assay)**

This assay assesses the effect of **Ligritinib** on the proliferation and viability of cancer cells.

#### Methodology:

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.



- Cells are treated with serial dilutions of **Ligritinib** for 72 hours.
- After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- The formazan crystals are solubilized with a solubilization buffer.
- The absorbance is measured at 570 nm, which is proportional to the number of viable cells.
- IC<sub>50</sub> values, representing the concentration of **Ligritinib** that inhibits cell growth by 50%, are calculated.

## In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of **Ligritinib** in a living organism.



Click to download full resolution via product page

Caption: General workflow for in vivo tumor xenograft studies.

#### Methodology:

- Human cancer cells are implanted subcutaneously into immunocompromised mice.[5][6]
- Once tumors reach a specified volume, mice are randomized into treatment and control groups.
- Ligritinib is administered orally at various dose levels and schedules.
- Tumor growth is monitored regularly by caliper measurements.



 At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic and biomarker analysis.

#### Conclusion

**Ligritinib** is a promising, potent, and selective AXL inhibitor with demonstrated preclinical antitumor activity. Its mechanism of action, targeting a key driver of cancer progression and therapeutic resistance, positions it as a valuable candidate for further clinical investigation, both as a monotherapy and in combination with other anti-cancer agents. The data presented in this guide provide a foundational understanding for researchers and drug developers interested in the therapeutic potential of **Ligritinib**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific HK [thermofisher.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications -PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In vivo tumor xenograft study [bio-protocol.org]
- To cite this document: BenchChem. [Ligritinib: A Technical Guide to a Potent and Selective AXL Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579019#chemical-structure-and-properties-of-ligritinib]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com